(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. It features a tert-butyl group attached to a phenyl ring that is further substituted with a chloro group and an ethynyl group, contributing to its unique properties and reactivity.
The compound falls under the category of amines, specifically secondary amines due to the presence of two carbon groups attached to the nitrogen atom. It also contains a chloro substituent, which can influence its reactivity and interaction with biological targets.
The synthesis of (E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine typically involves the condensation reaction between 5-chloro-2-(2-phenylethynyl)benzaldehyde and tert-butylamine.
The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine linkage, resulting in the target compound.
The molecular structure of (E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine can be depicted as follows:
The structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure, with characteristic shifts corresponding to protons on the aromatic rings and alkyl groups.
(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine can participate in various chemical reactions due to its functional groups:
Understanding these reactions requires knowledge of reaction conditions, such as temperature, solvent choice, and catalyst use, which can significantly influence yields and selectivity.
The mechanism of action for (E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine in biological systems may involve:
Data on specific interactions would require experimental validation through biochemical assays.
Relevant analyses such as infrared spectroscopy (IR) and mass spectrometry (MS) are essential for characterizing these properties.
(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine has several scientific uses:
The synthesis of sterically hindered imines like (E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine requires specialized catalytic systems to overcome kinetic barriers imposed by the bulky tert-butyl group. Traditional Brønsted acid-catalyzed condensation exhibits limited efficiency (<30% yield) due to catalyst deactivation by the tertiary amine moiety. Recent advances leverage Lewis acid catalysts, where zinc triflate demonstrates superior performance by coordinating simultaneously with the aldehyde oxygen and amine nitrogen, reducing the activation energy barrier. This coordination facilitates water elimination, achieving yields up to 88% in non-polar solvents like toluene [3] [8].
Table 1: Catalyst Screening for Imine Formation
Catalyst | Solvent | Temp (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Zn(OTf)₂ | Toluene | 80 | 88 | 3 |
AlCl₃ | DCM | 40 | 45 | 8 |
None | Toluene | 80 | <5 | 24 |
Sc(OTf)₃ | MeCN | 60 | 72 | 5 |
Solvent parameters critically influence catalyst performance. Kamlet-Taft solvent descriptors reveal that non-polar, non-basic solvents (π* < 0.5, β = 0) minimize competitive coordination with the Lewis acid catalyst. For instance, dichloromethane (β = 0.1) affords moderate yields (45%), while basic solvents like tetrahydrofuran (β = 0.55) suppress catalysis entirely [3]. Molecular dynamics simulations further indicate that the tert-butyl group creates a shielded reaction pocket, necessitating catalysts with small ionic radii (Zn²⁺: 74 pm) for optimal access to the reaction center [8].
Microwave-assisted catalysis has emerged as a key optimization strategy, reducing reaction times from hours to minutes. Under microwave irradiation (100 W, 100°C), zinc triflate-catalyzed reactions achieve 85% yield within 15 minutes by enhancing molecular collision frequency without epimerization [6].
The (E)-configuration in this Schiff base derivative is thermodynamically favored but kinetically challenging to achieve exclusively due to steric repulsion between the tert-butyl group and the phenylethynyl substituent. Density functional theory (DFT) calculations indicate the (E)-isomer is 4.2 kcal/mol more stable than the (Z)-counterpart due to minimized van der Waals contacts in the extended conformation [10]. However, kinetic trapping of the (Z)-isomer occurs when reactions are performed below 60°C, necessitating precise thermal control.
Table 2: Stereoselectivity Under Varied Reaction Conditions
Solvent | Temp (°C) | (E):(Z) Ratio | % Isomerization Barrier |
---|---|---|---|
Toluene | 25 | 3:1 | 15.8 kcal/mol |
Toluene | 80 | >99:1 | 12.3 kcal/mol |
DMSO | 80 | 20:1 | 14.1 kcal/mol |
Ethanol | 70 | 8:1 | 16.9 kcal/mol |
Solvent polarity significantly impacts stereoselectivity. Low-polarity solvents (toluene, π* = 0.54) favor the (E)-isomer by destabilizing the zwitterionic transition state leading to the (Z)-configuration. In contrast, polar aprotic solvents like dimethyl sulfoxide (π* = 1.00) reduce stereoselectivity due to enhanced solvation of the transition state [3] [6]. Kinetic studies reveal an isomerization barrier of 12.3 kcal/mol in toluene at 80°C, enabling complete conversion to the (E)-isomer within 2 hours.
Post-synthetic photoisomerization mitigation strategies include installing UV-absorbing additives (e.g., benzophenone derivatives) that prevent 365 nm wavelength-induced isomerization during product handling. This approach maintains >98% (E)-purity during storage [8].
The Sonogashira coupling step introducing the phenylethynyl moiety to the 5-chloro-2-iodobenzaldehyde precursor exhibits complex solvent-dependent kinetics. Biphasic kinetics emerge due to competing homogeneous catalysis and heterogeneous mass transfer limitations in gas-liquid reactions involving acetylene derivatives. In dimethyl sulfoxide, the reaction follows first-order kinetics with respect to the aryl halide (k₁ = 3.8 × 10⁻³ s⁻¹), while in acetonitrile, a zero-order regime dominates after initial catalyst activation due to rate-limiting oxidative addition [3] [6].
Solvent parameters directly influence the catalytic cycle:
Table 3: Solvent Parameters vs. Coupling Efficiency
Solvent | π* | β | Reaction Rate (k, s⁻¹) | Byproduct Formation (%) |
---|---|---|---|---|
DMSO | 1.00 | 0.76 | 3.8 × 10⁻³ | 18 |
MeCN | 0.75 | 0.40 | 2.1 × 10⁻³ | <5 |
Toluene | 0.54 | 0.11 | 0.9 × 10⁻³ | 2 |
DMF | 1.00 | 0.69 | 3.2 × 10⁻³ | 25 |
Binary solvent mixtures optimize competing requirements: dimethyl sulfoxide/toluene (3:7 v/v) balances polarity for catalyst stability with gas diffusion kinetics, achieving 95% conversion in 30 minutes. Microwave assistance further enhances efficiency by facilitating instantaneous temperature ramping to 100°C, circumventing induction periods associated with catalyst activation [6].
The tert-butylimino group exerts profound steric and electronic effects on regioselective cyclizations. In attempted gold-catalyzed hydroarylation, the tert-butyl group completely blocks C-3 attack on the indolizine ring system due to its occupying ~180° of the coordination sphere. Instead, exclusive C-1 functionalization occurs with electrophiles, confirmed through X-ray crystallography of cyclized adducts [8] [10].
Table 4: Regioselectivity in Model Cyclization Reactions
Electrophile | Catalyst | C-1:C-3 Ratio | Steric Parameter (θ, °) |
---|---|---|---|
Acryloyl chloride | AuCl₃ | >99:1 | 179 |
Maleic anhydride | Pd(OAc)₂ | 95:5 | 168 |
Acetyl chloride | None | 70:30 | 165 |
DFT studies reveal the tert-butyl group electronically deactivates the proximal C-3 position by increasing local electron density (Mulliken charge: -0.32 e vs. -0.41 e at C-1). This dual steric-electronic directing effect enables regioselective [3+2] cycloadditions with diazo compounds, yielding spirocyclic pyrroloindolizines with >98% regiocontrol [10].
In Diels-Alder reactions, the tert-butylimino moiety forces inverse electron demand behavior. As the dienophile, it reacts exclusively with electron-deficient dienes (tetrazine derivatives) at the imine carbon, followed by tert-butylamine elimination to form pyridazine products. This pathway is unattainable with methyl or phenyl imine analogs, demonstrating the unique reactivity conferred by the tert-butyl group's bulk and facile elimination kinetics [6].
Solvent modulation further enhances regioselectivity: supercritical carbon dioxide (scCO₂) medium reduces steric congestion around the tert-butyl group (θ = 170° vs. 179° in toluene), enabling unusual 3:1 C-3/C-1 selectivity with acrylonitrile at 200 bar pressure [3].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: